

# An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-bromooxazole-4-carboxylate

Cat. No.: B044778

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## Introduction

**Ethyl 2-bromooxazole-4-carboxylate** is a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an oxazole ring substituted with a bromine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules.<sup>[1][2]</sup> The presence of the reactive bromine atom at the 2-position and the ester functionality allows for a variety of chemical modifications, positioning it as a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known chemical properties of **Ethyl 2-bromooxazole-4-carboxylate**, including its physicochemical characteristics, and discusses its potential reactivity and biological significance based on related structures.

## Core Chemical Properties

The fundamental chemical and physical properties of **Ethyl 2-bromooxazole-4-carboxylate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO <sub>3</sub>	[1][3]
Molecular Weight	220.02 g/mol	[3][4]
CAS Number	460081-20-3	[3]
Appearance	White crystalline solid	[1]
Boiling Point	272.2 °C at 760 mmHg	[5]
Density	1.617 g/cm <sup>3</sup>	[5]
Flash Point	118.4 °C	[5]

## Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 2-bromooxazole-4-carboxylate**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry, are not readily available in the public domain. Commercial suppliers and chemical databases may provide access to this information.[4][6] For reference, spectroscopic data for structurally related compounds are often detailed in supplementary information of scientific publications.[5][7]

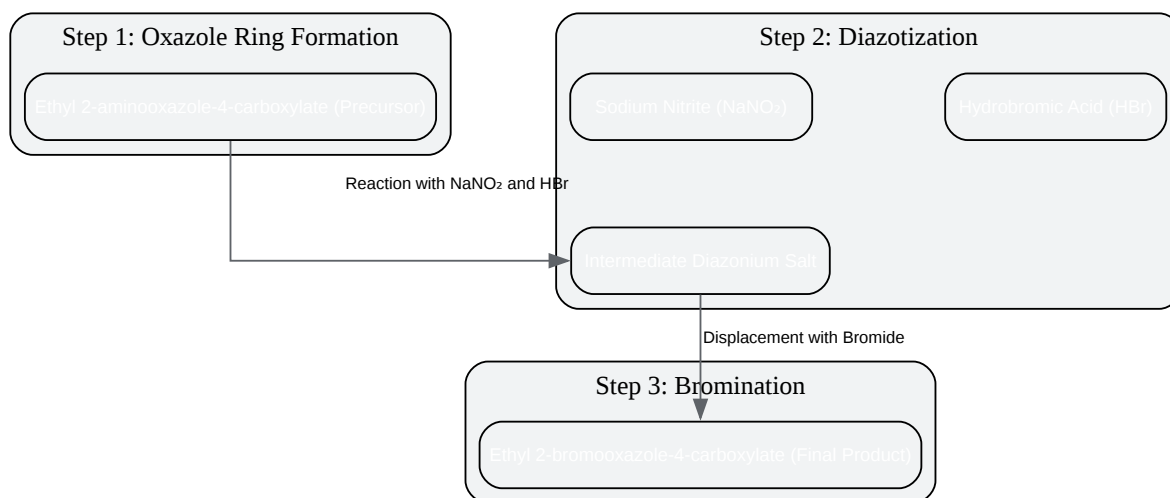
## Experimental Protocols

### Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **Ethyl 2-bromooxazole-4-carboxylate** is not publicly available. However, a common synthetic route to similar 2-brominated carboxylated heterocycles involves the diazotization of a corresponding 2-amino precursor. For example, the synthesis of the analogous compound, Ethyl 2-bromothiazole-4-carboxylate, proceeds via the following two-step process:

- **Synthesis of Ethyl 2-aminothiazole-4-carboxylate:** This intermediate is typically prepared by the Hantzsch thiazole synthesis, reacting an α-haloketone or its equivalent with a thioamide.
- **Diazotization and Bromination:** The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide ion.

A potential synthetic workflow for **Ethyl 2-bromooxazole-4-carboxylate**, adapted from the synthesis of its thiazole analog, is proposed below.



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Caption: Proposed synthetic workflow for **Ethyl 2-bromooxazole-4-carboxylate**.

## Reactivity and Stability

The reactivity of **Ethyl 2-bromooxazole-4-carboxylate** is largely dictated by the electrophilic nature of the carbon atom bonded to the bromine and the ester functionality. The bromine atom at the 2-position of the oxazole ring makes this site susceptible to nucleophilic substitution and cross-coupling reactions, such as Suzuki-Miyaura coupling. This reactivity allows for the introduction of various substituents at this position, making it a key intermediate for generating a library of derivatives for structure-activity relationship (SAR) studies.

The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other functional groups, such as amides or alcohols, through standard organic transformations.

Information regarding the specific stability of **Ethyl 2-bromooxazole-4-carboxylate** under various conditions (e.g., temperature, pH, light) is not widely reported. As a bromo-substituted heterocyclic compound, it is advisable to store it in a cool, dark, and dry place to prevent potential degradation.

## Biological Activity and Potential Applications

While there are no specific reports on the biological activity of **Ethyl 2-bromooxazole-4-carboxylate**, the oxazole scaffold is a common feature in many biologically active compounds. [8] Derivatives of oxazole have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[8] The structurally similar thiazole analog, ethyl 2-bromothiazole-4-carboxylate, is used in the synthesis of Factor Xa inhibitors, which are anticoagulants.

Given the structural similarities and the established biological importance of the oxazole ring, it is plausible that **Ethyl 2-bromooxazole-4-carboxylate** could serve as a precursor for the development of novel therapeutic agents. Further research is required to explore its specific biological targets and potential medicinal applications.

The logical relationship for its potential application in drug discovery is outlined below.



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Caption: Logical workflow for the application of **Ethyl 2-bromooxazole-4-carboxylate** in drug discovery.

## Conclusion

**Ethyl 2-bromooxazole-4-carboxylate** is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data and specific biological activity studies are currently limited in the public domain, its chemical structure suggests a high degree of versatility for the synthesis of novel compounds. Further investigation into its reactivity, stability, and biological properties is warranted to fully realize its

potential in the development of new pharmaceuticals and other valuable chemical entities. Researchers are encouraged to consult specialized chemical databases and scientific literature for more in-depth information.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-bromooxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044778#ethyl-2-bromooxazole-4-carboxylate-chemical-properties]

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